molecular formula C18H19N3O3 B2573419 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide CAS No. 446278-70-2

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide

Cat. No.: B2573419
CAS No.: 446278-70-2
M. Wt: 325.368
InChI Key: CGEFNKPBWCDFHQ-UHFFFAOYSA-N
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Description

6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide is a complex organic compound belonging to the class of benzoisoquinoline derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. The structure of this compound features a benzoisoquinoline core, which is a fused ring system, and a hexanehydrazide moiety, which contributes to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide typically involves multiple steps:

    Formation of the Benzoisoquinoline Core: The initial step often involves the synthesis of the benzoisoquinoline core. This can be achieved through the cyclization of appropriate precursors such as phthalic anhydride and aniline derivatives under acidic conditions.

    Introduction of the Hexanehydrazide Moiety: The hexanehydrazide group is introduced via a hydrazinolysis reaction. This involves reacting the benzoisoquinoline intermediate with hexanehydrazide under controlled conditions, typically in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisoquinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoisoquinoline core, converting them to hydroxyl groups.

    Substitution: The hexanehydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated benzoisoquinoline derivatives.

    Substitution: Various substituted benzoisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzoisoquinoline core is known for its biological activity, and modifications with the hexanehydrazide group can lead to compounds with enhanced pharmacological properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics, photonics, and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide involves its interaction with specific molecular targets. The benzoisoquinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The hexanehydrazide moiety can enhance the compound’s binding affinity to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.

    6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamine: Contains an amine group instead of a hydrazide.

    6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanthiol: Features a thiol group in place of the hydrazide.

Uniqueness

The presence of the hexanehydrazide moiety in 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-20-15(22)10-2-1-3-11-21-17(23)13-8-4-6-12-7-5-9-14(16(12)13)18(21)24/h4-9H,1-3,10-11,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEFNKPBWCDFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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